molecular formula C17H16FN3O3 B13370150 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13370150
M. Wt: 329.32 g/mol
InChI Key: GEIRHIXBZUIJGR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The inclusion of a fluorine atom and a methoxy group in this compound potentially enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted under nucleophilic conditions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridinecarboxamide derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the Notum enzyme, which upregulates Wnt signaling by preventing the removal of the palmitoleate lipid modification from Wnt proteins . This interaction can lead to various downstream effects, including changes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of fluorine, methoxy, and pyridinecarboxamide groups, which can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C17H16FN3O3/c1-24-16-9-21-14(7-15(16)22)17(23)19-5-4-10-8-20-13-3-2-11(18)6-12(10)13/h2-3,6-9,20H,4-5H2,1H3,(H,19,23)(H,21,22)

InChI Key

GEIRHIXBZUIJGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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